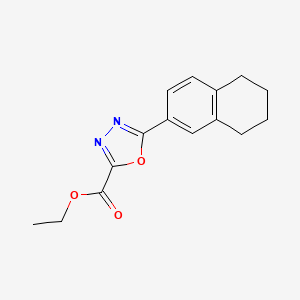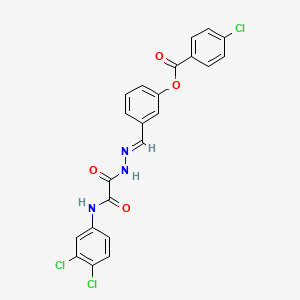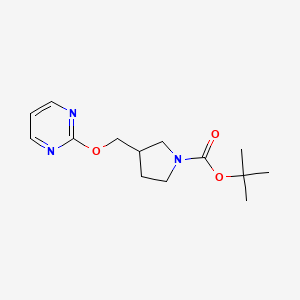
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl chloroformate and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Chemical Reactions Analysis
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride. The major products formed from these reactions are often oxadiazole derivatives with different substituents.
Scientific Research Applications
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in various biological studies to understand its interactions with different biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in cells. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives such as:
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid These compounds share the oxadiazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-2-19-15(18)14-17-16-13(20-14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 |
InChI Key |
DDYYSGKZISCEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044583.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)


![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)


